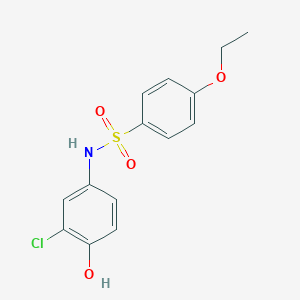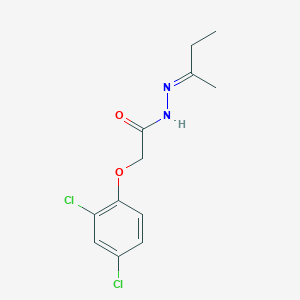
2-Benzoyl-4-tert-butylbenzoic acid
描述
2-Benzoyl-4-tert-butylbenzoic acid, also known as BBA, is a highly researched compound in the field of organic chemistry. It is a white crystalline solid, which is commonly used as a starting material for the synthesis of various organic compounds. BBA has several applications in scientific research, particularly in the field of drug discovery.
作用机制
The exact mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid is not fully understood. However, it has been suggested that 2-Benzoyl-4-tert-butylbenzoic acid may inhibit the activity of certain enzymes or proteins involved in cellular signaling pathways. This may lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
2-Benzoyl-4-tert-butylbenzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes involved in inflammation. 2-Benzoyl-4-tert-butylbenzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-Benzoyl-4-tert-butylbenzoic acid is its high purity, which makes it a reliable starting material for the synthesis of other organic compounds. However, 2-Benzoyl-4-tert-butylbenzoic acid has some limitations in lab experiments. It is highly sensitive to air and moisture, which can cause it to degrade quickly. Additionally, 2-Benzoyl-4-tert-butylbenzoic acid is relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research of 2-Benzoyl-4-tert-butylbenzoic acid. One potential area of focus is the development of new anti-cancer drugs based on the structure of 2-Benzoyl-4-tert-butylbenzoic acid. Another area of interest is the investigation of the mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid, which could provide insights into the development of new therapies for a range of diseases. Additionally, the synthesis of new derivatives of 2-Benzoyl-4-tert-butylbenzoic acid could lead to the discovery of new compounds with novel biological activities.
科学研究应用
2-Benzoyl-4-tert-butylbenzoic acid has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Benzoyl-4-tert-butylbenzoic acid has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
属性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC 名称 |
2-benzoyl-4-tert-butylbenzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-9-10-14(17(20)21)15(11-13)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21) |
InChI 键 |
YOQDGPBVHQXIMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)